molecular formula C5H9NO3 B1317154 1-(Nitromethyl)cyclobutanol CAS No. 344329-87-9

1-(Nitromethyl)cyclobutanol

Cat. No.: B1317154
CAS No.: 344329-87-9
M. Wt: 131.13 g/mol
InChI Key: UFRDYBOWVGFYJB-UHFFFAOYSA-N
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Scientific Research Applications

1-(Nitromethyl)cyclobutanol has several applications in scientific research:

Mechanism of Action

The mechanism of action for the synthesis of cyclobutanol derivatives involves a sequential enantioselective reduction/C–H functionalization . This strategy features a practical enantioselective reduction of a ketone and a diastereospecific iridium-catalyzed C–H silylation .

Preparation Methods

1-(Nitromethyl)cyclobutanol is typically synthesized by reacting cyclobutane with methyl nitrate. The reaction process requires the use of an organic solvent and a catalyst to ensure the reaction progresses efficiently . The general reaction conditions involve maintaining a controlled temperature and pressure to optimize the yield of the desired product.

Chemical Reactions Analysis

1-(Nitromethyl)cyclobutanol undergoes various chemical reactions, including:

Common reagents used in these reactions include reducing agents like hydrogen gas in the presence of a catalyst for reduction reactions, and oxidizing agents such as potassium permanganate for oxidation reactions. The major products formed from these reactions vary based on the specific conditions and reagents used.

Comparison with Similar Compounds

1-(Nitromethyl)cyclobutanol can be compared with other similar compounds such as:

    1-(Nitromethyl)cyclopropanol: This compound has a similar structure but with a three-membered ring instead of a four-membered ring.

    1-(Nitromethyl)cyclopentanol: This compound has a five-membered ring and exhibits different chemical properties due to the ring size.

    1-(Nitromethyl)cyclohexanol: This compound has a six-membered ring and is used in different applications compared to this compound.

The uniqueness of this compound lies in its four-membered ring structure, which imparts specific chemical reactivity and properties that are distinct from its analogs with different ring sizes.

Properties

IUPAC Name

1-(nitromethyl)cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3/c7-5(2-1-3-5)4-6(8)9/h7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFRDYBOWVGFYJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80530471
Record name 1-(Nitromethyl)cyclobutan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80530471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

344329-87-9
Record name 1-(Nitromethyl)cyclobutan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80530471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of cyclobutanone (10.0 g, 143 mmol) and nitromethane (12 mL) in ethanol (10 mL) was added sodium ethoxide in ethanol (2.67 M, 2.7 mL, 7.2 mmol). The mixture was stirred for 6 d at rt. Water was added and the mixture was extracted thrice with ethyl acetate. The organic phases were combined, washed with water and brine, dried over Na2SO4, filtered, and concentrated. The volatiles were removed by distillation under vacuum to provide 1-(nitromethyl)cyclobutanol as a yellow liquid (8.51 g, 45%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2.7 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Under a nitrogen atmosphere, nitromethane (116 mL, 2.14 mol) and sodium ethoxide (2.6 g of 96% pure material, 36 mmol) were sequentially added to a solution of cyclobutanone (50.0 g, 713 mmol) in ethanol (71 mL), and the resulting solution was stirred at room temperature for 4 days. Some of the ethanol was removed under reduced pressure, and water (100 mL) was added. The resulting mixture was extracted with ethyl acetate (3×150 mL). The combined extracts were washed sequentially with water (2×80 mL) and brine (40 mL), dried over sodium sulfate, filtered, and concentrated under reduced pressure. The residue was purified by vacuum distillation under high vacuum at 70° C. to provide 46.1 g of 1-(nitromethyl)cyclobutanol as an orange liquid.
Quantity
116 mL
Type
reactant
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
71 mL
Type
solvent
Reaction Step One

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